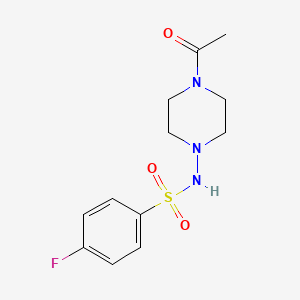

N-(4-Acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide

Descripción general

Descripción

FR-121196, también conocido como N-(4-acetil-1-piperazinil)-4-fluorobenzenosulfonamida, es un fármaco de molécula pequeña que se ha investigado por su potencial como agente antidemencia. Fue desarrollado por Fujisawa Pharmaceutical Co., Ltd. y ha mostrado promesa en la mejora de los déficits de memoria en varios modelos animales .

Métodos De Preparación

La síntesis de FR-121196 implica la reacción de cloruro de 4-fluorobenzenosulfonilo con N-(4-acetil-1-piperazinil)amina. La reacción se lleva a cabo típicamente en presencia de una base como la trietilamina en un solvente orgánico como el diclorometano. El producto se purifica luego mediante recristalización o cromatografía .

Análisis De Reacciones Químicas

FR-121196 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Puede oxidarse utilizando reactivos como permanganato de potasio o trióxido de cromo.

Reducción: La reducción se puede lograr utilizando agentes como el hidruro de litio y aluminio.

Aplicaciones Científicas De Investigación

Química: Sirve como un compuesto modelo para estudiar los efectos de la sustitución de flúor en las propiedades farmacológicas de las sulfonamidas.

Biología: El compuesto se ha utilizado para investigar el papel de las vías serotoninérgicas y colinérgicas en las funciones cognitivas.

Medicina: FR-121196 ha mostrado potencial como potenciador cognitivo, particularmente en el tratamiento de la demencia y otros trastornos relacionados con la memoria

Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos a enfermedades neurológicas.

Mecanismo De Acción

FR-121196 ejerce sus efectos principalmente a través de la modulación de los receptores de somatostatina. Mejora las funciones cognitivas al facilitar la vía serotoninérgica rafe-hipocampal, que a su vez activa la vía colinérgica septo-hipocampal. Se cree que esta acción dual en los sistemas serotoninérgicos y colinérgicos subyace a sus propiedades potenciadoras cognitivas .

Comparación Con Compuestos Similares

FR-121196 es similar a otros potenciadores cognitivos como la N-(4-acetil-1-piperazinil)-p-fluorobenzamida (FK 960) y el piracetam. es único en su acción dual en las vías serotoninérgicas y colinérgicas, lo que lo distingue de otros compuestos que generalmente solo se dirigen a uno de estos sistemas .

Lista de Compuestos Similares:

- N-(4-acetil-1-piperazinil)-p-fluorobenzamida (FK 960)

- Piracetam

- N-(4-acetil-1-piperazinil)-p-fluorobenzenosulfonamida (FR 121196)

Actividad Biológica

N-(4-Acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide, also known as FR 121196, is a synthetic compound notable for its potential biological activities, particularly as a cognitive enhancer. It features a unique molecular structure that includes a piperazine ring and a sulfonamide functional group, with a molecular weight of approximately 301.34 g/mol .

Chemical Structure

The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its sulfonamide group, which can engage in various chemical reactions typical of sulfonamides. This group is believed to play a crucial role in modulating neurotransmitter systems, particularly those related to cognitive functions such as memory and learning .

Cognitive Enhancement

Research indicates that this compound may enhance cognitive functions, particularly memory performance in animal models. In studies utilizing the Morris water maze, the compound demonstrated significant improvements in memory tasks .

Case Studies

- Morris Water Maze Test : In a controlled study, rodents treated with varying doses of FR 121196 exhibited enhanced spatial memory compared to control groups. The results suggested a dose-dependent response, where higher doses correlated with improved performance.

- Neurotransmitter Interaction : Further investigations revealed that the compound may influence neurotransmitter systems involving somatostatin and other neuropeptides crucial for memory formation and retrieval .

Comparison with Similar Compounds

The following table summarizes the structural features and biological properties of compounds related to this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(4-Acetyl-1-piperazinyl)-4-fluorobenzamide | Lacks sulfonamide group | Primarily studied for anti-inflammatory effects |

| N-(4-Methyl-1-piperazinyl)-4-fluorobenzenesulfonamide | Contains methyl instead of acetyl | Exhibits different pharmacokinetics |

| N-(2-Hydroxyethyl)-N-(4-fluorobenzenesulfonamide | Hydroxyethyl group instead of piperazine | Potential use in antibacterial applications |

The distinct combination of piperazine and sulfonamide functionalities in FR 121196 contributes to its unique biological activity as a cognitive enhancer compared to other structurally similar compounds .

Pharmacological Studies

Recent studies have focused on elucidating the pharmacological profile of FR 121196. Key findings include:

- Neuroprotective Effects : The compound has shown promise in protecting neurons from oxidative stress, potentially through modulation of antioxidant pathways.

- Behavioral Assessments : Behavioral tests indicate that FR 121196 may mitigate cognitive decline associated with neurodegenerative diseases, suggesting its potential therapeutic application in conditions like Alzheimer's disease .

Future Directions

Further research is warranted to explore the following aspects:

- Long-term Effects : Investigating the long-term effects of FR 121196 on cognitive function and overall brain health.

- Mechanistic Studies : Detailed studies on the specific neurotransmitter systems affected by this compound will help clarify its mechanism of action.

Propiedades

Número CAS |

133920-65-7 |

|---|---|

Fórmula molecular |

C12H16FN3O3S |

Peso molecular |

301.34 g/mol |

Nombre IUPAC |

N-(4-acetylpiperazin-1-yl)-4-fluorobenzenesulfonamide |

InChI |

InChI=1S/C12H16FN3O3S/c1-10(17)15-6-8-16(9-7-15)14-20(18,19)12-4-2-11(13)3-5-12/h2-5,14H,6-9H2,1H3 |

Clave InChI |

PZQKOVUNWPDCCQ-UHFFFAOYSA-N |

SMILES |

CC(=O)N1CCN(CC1)NS(=O)(=O)C2=CC=C(C=C2)F |

SMILES canónico |

CC(=O)N1CCN(CC1)NS(=O)(=O)C2=CC=C(C=C2)F |

Apariencia |

Solid powder |

Key on ui other cas no. |

133920-65-7 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

FR 121196 FR-121196 FR121196 N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.